

A Technical Guide to the Spectroscopic Characterization of 6-Aminonicotinaldehyde Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminonicotinaldehyde hydrochloride

Cat. No.: B1377012

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for **6-Aminonicotinaldehyde hydrochloride** (CAS: 1588441-31-9), a key intermediate in pharmaceutical synthesis and a molecule of interest for its potential biological activities. As a ribonucleotide reductase inhibitor, understanding its structural and electronic properties is paramount for its application in drug development and chemical research.^[1] This document moves beyond a simple data repository to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and field-proven insights.

Molecular Structure and Physicochemical Properties

6-Aminonicotinaldehyde hydrochloride is the salt form of 6-Aminonicotinaldehyde (CAS: 69879-22-7). The hydrochloride salt enhances the compound's stability and solubility in aqueous media, a crucial factor for many biological and chemical applications.

Molecular Structure:

Caption: Molecular structure of **6-Aminonicotinaldehyde hydrochloride**.

Physicochemical Data Summary:

Property	Value	Source
Molecular Formula	C ₆ H ₇ CIN ₂ O	[2]
Molecular Weight	158.59 g/mol	[2]
Melting Point	285-290 °C	[2]
Appearance	Light yellow to yellow solid	[3]
Storage	Inert atmosphere, 2-8°C	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-Aminonicotinaldehyde hydrochloride**, the protonation of the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons compared to its free base.

Predicted ¹H NMR Spectral Data

While experimental data for the hydrochloride salt is not readily available in public databases, we can predict the ¹H NMR spectrum based on data for the free base and the known effects of protonation on aminopyridines. The following is a predicted spectrum in DMSO-d₆.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Shift
Aldehyde-H	-9.70	s	-	The aldehyde proton is highly deshielded by the adjacent carbonyl group.
H-2	-8.50	d	-2.3	Deshielded due to its position ortho to the protonated ring nitrogen and meta to the aldehyde.
H-4	-7.80	dd	-8.9, 2.4	Influenced by both the ortho amino group and the meta aldehyde group.
H-5	-6.60	d	-8.9	Shielded by the strong electron-donating amino group at the para position.
NH ₂	-7.20	br s	-	Broad signal due to quadrupole broadening and exchange with residual water.
NH ⁺	-13.5	br s	-	The proton on the pyridine nitrogen is expected to be

highly deshielded
and broad.

Expertise & Experience: The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, leading to a general downfield shift of the ring protons compared to the free base. The magnitude of this shift is most pronounced for the protons ortho and para to the nitrogen.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide insights into the carbon skeleton. The predicted chemical shifts in DMSO-d_6 are as follows:

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale for Shift
C=O	~190	Typical for an aromatic aldehyde carbonyl carbon.
C-6 (bearing NH_2)	~160	Deshielded due to the attached nitrogen.
C-2	~150	Deshielded due to the adjacent protonated nitrogen.
C-4	~140	Influenced by the adjacent protonated nitrogen and the aldehyde group.
C-3 (bearing CHO)	~125	deshielded by the aldehyde group.
C-5	~110	Shielded by the electron-donating amino group.

Trustworthiness: These predicted values are based on established principles of NMR spectroscopy and empirical data for similar substituted pyridines.^[4] Experimental verification is recommended for confirmation.

Experimental Protocol for NMR Data Acquisition

[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration	Intensity	Comments
3400-3200	N-H stretch (NH ₂)	Medium	Asymmetric and symmetric stretching of the primary amine.
3100-3000	Aromatic C-H stretch	Medium-Weak	Characteristic of C-H bonds on the pyridine ring.
2800-2700	Aldehyde C-H stretch	Weak	Often appears as a pair of weak bands (Fermi resonance). ^[5]
~1680	C=O stretch (Aldehyde)	Strong	The carbonyl stretch is a strong, sharp absorption.
~1620	N-H bend (NH ₂)	Medium	Scissoring vibration of the primary amine.
1600-1450	C=C and C=N ring stretch	Medium-Strong	Multiple bands characteristic of the pyridine ring.
~1250	C-N stretch	Medium	Stretching vibration of the C-NH ₂ bond.

Authoritative Grounding: The formation of the hydrochloride salt will likely lead to the appearance of a broad absorption in the 2500-3000 cm⁻¹ region due to the N⁺-H stretch of the pyridinium ion. This can sometimes overlap with the C-H stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of **6-Aminonicotinaldehyde hydrochloride** with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

- Background Scan: Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.
- Sample Scan: Place the sample in the IR beam and acquire the spectrum.
- Data Processing: The spectrum is typically recorded in the 4000-400 cm^{-1} range. The background is automatically subtracted by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

For the hydrochloride salt, the analysis is typically performed on the free base after the loss of HCl in the ion source.

- Molecular Ion (M^+): $\text{m/z} = 122$. This corresponds to the molecular weight of 6-Aminonicotinaldehyde ($\text{C}_6\text{H}_6\text{N}_2\text{O}$).[6]
- Major Fragments:
 - $\text{m/z} = 121$ ($[\text{M}-\text{H}]^+$): Loss of a hydrogen atom from the aldehyde group.
 - $\text{m/z} = 93$ ($[\text{M}-\text{CHO}]^+$): Loss of the formyl radical, a common fragmentation pathway for aldehydes.
 - $\text{m/z} = 66$: Further fragmentation of the pyridine ring.

[Click to download full resolution via product page](#)

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI. For the hydrochloride salt, ESI in positive ion mode would be suitable to observe the protonated molecule $[M+H]^+$ at m/z 123.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for **6-Aminonicotinaldehyde hydrochloride**. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the structural characterization of this important compound. The provided interpretations and workflows are designed to ensure scientific integrity and facilitate the confident application of this molecule in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 69879-22-7, 6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]
- 3. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 6-Aminonicotinaldehyde Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377012#spectroscopic-data-nmr-ir-ms-of-6-aminonicotinaldehyde-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com